molecular formula C17H22N2O4S B11443700 Dimethyl 2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate

Dimethyl 2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate

Cat. No.: B11443700
M. Wt: 350.4 g/mol
InChI Key: IDSJCUTUFIJKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with dimethyl groups and a piperidine derivative, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-DIMETHYL 2-[(3-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both piperidine and benzene moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

dimethyl 2-[(3-methylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H22N2O4S/c1-11-5-4-8-19(10-11)17(24)18-14-9-12(15(20)22-2)6-7-13(14)16(21)23-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,24)

InChI Key

IDSJCUTUFIJKLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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